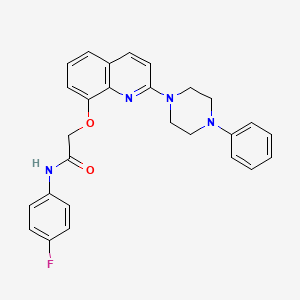

N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide

説明

特性

IUPAC Name |

N-(4-fluorophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O2/c28-21-10-12-22(13-11-21)29-26(33)19-34-24-8-4-5-20-9-14-25(30-27(20)24)32-17-15-31(16-18-32)23-6-2-1-3-7-23/h1-14H,15-19H2,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBPRWPJLGXBHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC(=O)NC5=CC=C(C=C5)F)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, often using a halogenated quinoline intermediate.

Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.

Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

化学反応の分析

Types of Reactions

N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the piperazine ring or the quinoline core.

Reduction: Reduction reactions could target the quinoline core or the acetamide linkage.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

科学的研究の応用

Antidepressant and Antipsychotic Activity

Research indicates that compounds similar to N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide exhibit significant antidepressant-like effects in preclinical models. The mechanism may involve:

- Inhibition of serotonin reuptake : Enhancing serotonergic transmission.

- Dopamine receptor modulation : The piperazine component interacts with dopamine receptors, suggesting potential antipsychotic properties.

Studies have shown that modifications in the piperazine structure can lead to varying affinities for dopamine receptor subtypes, making this compound a candidate for further exploration in treating psychiatric disorders.

Antimicrobial Activity

The quinoline moiety is known for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against various pathogens, including bacteria and fungi. The mechanisms of action could involve:

- Inhibition of bacterial DNA synthesis : Similar to other quinoline derivatives.

- Disruption of cell membrane integrity : Leading to cell death.

Synthesis and Reaction Mechanisms

The synthesis of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide typically involves several steps:

- Formation of the Quinoline Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Piperazine Group : This step often utilizes nucleophilic substitution reactions.

- Coupling with the Fluorophenyl Group : Electrophilic aromatic substitution is commonly used to attach the fluorinated aromatic component.

- Final Acetylation : The acetamide group is introduced through acylation reactions.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models when administered at specific dosages. |

| Study B | Antimicrobial Activity | Showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to established antibiotics. |

| Study C | Neuropharmacology | Investigated receptor binding profiles, revealing high affinity for serotonin and dopamine receptors, suggesting potential therapeutic uses in mood disorders. |

作用機序

The mechanism of action of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide would depend on its specific biological target. Potential mechanisms could include:

Receptor Binding: Acting as an agonist or antagonist at specific receptors.

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

Signal Modulation: Modulating intracellular signaling pathways.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of the target compound and related acetamide derivatives:

Key Observations:

- Target Compound vs. Flufenacet: While both share the N-(4-fluorophenyl)acetamide backbone, flufenacet’s thiadiazole and trifluoromethyl groups confer herbicidal activity, whereas the target’s quinoline-piperazine system suggests CNS targeting. Piperazine enhances solubility and receptor interaction, critical for drug design .

- The target compound’s 4-phenylpiperazine may improve binding to serotonin or dopamine receptors .

- Imaging Probes: DCVJ-Halo () and Orange-Halo2 () utilize acetamide linkers for fluorogenic applications, highlighting the scaffold’s versatility. However, their dicyanovinyl/rhodanine substituents differ fundamentally from the target’s pharmacophore .

生物活性

N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinoline core linked to a piperazine moiety and a fluorophenyl group, which are essential for its biological activity. The structural formula can be represented as follows:

The biological activity of N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate receptor activity, influencing pathways associated with neuropharmacological effects.

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. In studies involving animal models, compounds structurally related to N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide showed promising results in reducing seizure frequency and severity. For instance, a study found that similar piperazine derivatives had IC50 values in the low micromolar range against induced seizures in rodents .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The growth inhibitory concentrations (GI50) were reported as follows:

| Cell Line | GI50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Study on Anticonvulsant Properties

A comprehensive study synthesized twenty-two new N-phenyl derivatives, including those related to N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide. These compounds were tested for their anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. The results indicated that several derivatives significantly reduced seizure duration compared to control groups .

Evaluation of Antitumor Activity

Another study focused on the anticancer efficacy of quinoline-based compounds. The derivatives were screened against multiple cancer cell lines, revealing that modifications in the piperazine and quinoline structures significantly influenced their cytotoxicity. Notably, compounds with additional halogen substitutions demonstrated enhanced activity, which was attributed to improved receptor binding affinity .

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-(4-fluorophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Quinoline Core Functionalization : Introduce the phenylpiperazine moiety at the 2-position of quinoline via nucleophilic substitution, often using a palladium catalyst under reflux conditions.

Acetamide Formation : React the intermediate with 2-chloro-N-(4-fluorophenyl)acetamide (or derivatives) in the presence of a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) at 60–80°C .

Purification : Crystallization from ethanol or acetonitrile is critical to remove byproducts, as intramolecular hydrogen bonds (e.g., C–H···O) and intermolecular interactions (N–H···O) influence crystal packing .

Optimization : Use statistical experimental design (e.g., factorial design) to vary solvent polarity, temperature, and stoichiometry. Monitor progress via TLC and characterize intermediates with NMR and MS .

Basic: Which spectroscopic and crystallographic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; quinoline C=O at ~168 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~530 Da).

- X-ray Crystallography : Resolves intramolecular interactions (e.g., hydrogen bonds in Table 1 of ) and torsional angles (e.g., nitro group deviations in ) .

Advanced: How can computational chemistry be integrated with experimental data to predict reactivity and binding affinities?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. ICReDD’s approach combines computational screening with experimental validation to narrow optimal conditions .

- Molecular Docking : Simulate interactions with biological targets (e.g., receptors) using software like AutoDock Vina. Cross-validate with SAR studies to identify critical pharmacophores (e.g., fluorophenyl’s role in lipophilicity) .

Advanced: How can contradictions between in vitro and in vivo activity data be systematically addressed?

Methodological Answer:

Bioavailability Analysis : Measure solubility (logP) and metabolic stability using HPLC and liver microsome assays. Poor solubility may explain reduced in vivo efficacy .

Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. For example, oxidative dealkylation of the piperazine moiety could reduce activity.

Formulation Adjustments : Introduce solubilizing agents (e.g., cyclodextrins) or pro-drug strategies to enhance bioavailability .

Advanced: What experimental strategies are effective for studying intermolecular interactions in crystalline forms?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., N–H···O in ) and π-π stacking between aromatic rings. Compare with related structures (e.g., ’s nitro group torsion angles) .

- Thermal Analysis : DSC/TGA assesses stability correlated with packing efficiency. Stronger intermolecular interactions (e.g., C–H···O) increase melting points .

Basic: What statistical methods are recommended for optimizing synthetic parameters?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent) and response surface methodology (RSM) to maximize yield .

- Data Validation : Use ANOVA to identify significant factors (p < 0.05) and Pareto charts to prioritize adjustments (e.g., solvent polarity > reaction time) .

Advanced: How can structure-activity relationship (SAR) studies elucidate the mechanism of action?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chloro/methoxy groups) and assess activity changes .

Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition). Correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters .

Computational Modeling : Generate 3D-QSAR models (e.g., CoMFA) to map electrostatic/hydrophobic fields influencing binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。